Simvastatin dimer is a significant impurity found in the fermentation broth and final product of simvastatin, a hypolipidemic drug. [, ] While simvastatin itself is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, an enzyme crucial for cholesterol biosynthesis, the dimer's impact on this pathway requires further investigation. [] Research primarily focuses on controlling and reducing simvastatin dimer levels during simvastatin production due to its classification as an impurity. [, ]
Simvastatin is classified as a lipid-lowering agent, specifically a statin. It is synthesized through various chemical processes from lovastatin, which is a natural product derived from the fungus Aspergillus terreus. The dimerization of simvastatin can occur during its synthesis or storage under certain conditions, leading to the formation of simvastatin dimer as an impurity.
The synthesis of simvastatin typically involves several steps:
The synthesis process can lead to varying amounts of simvastatin dimer, which can be controlled by adjusting the concentration of reactants and the reaction conditions. For instance, maintaining lower concentrations during lactonization has been shown to reduce dimer impurities significantly .
The molecular structure of simvastatin dimer consists of two simvastatin molecules linked together. The structure can be represented as follows:
The dimerization typically involves the formation of covalent bonds between the hydroxyl and carboxyl groups of two simvastatin molecules, altering their pharmacological properties compared to the monomeric form.
Simvastatin dimer can form through intermolecular reactions under specific conditions, particularly in concentrated solutions or acidic environments. The reaction conditions that favor dimer formation include:
The control of these conditions during synthesis is essential to minimize unwanted dimer formation while maximizing yield.
Simvastatin primarily acts by inhibiting HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. This action results in:
The presence of dimerized forms may alter these effects due to changes in solubility and bioavailability.
Simvastatin dimer exhibits distinct physical and chemical properties compared to its monomeric counterpart:
Relevant data indicate that controlling the formation of dimers can significantly enhance the stability and efficacy of simvastatin formulations .
Simvastatin is primarily used in clinical settings for:
Understanding the implications of simvastatin dimer formation is crucial for pharmaceutical development, ensuring drug safety and efficacy in clinical applications.
Simvastatin dimer (C₅₀H₇₆O₁₀, MW 837.13 g/mol) is a covalent heterodimer formed through esterification between the carboxyl group of simvastatin hydroxy acid and the secondary hydroxyl group of another simvastatin molecule [3] [6]. Its CAS registry number is 476305-24-5, and it is formally designated as Simvastatin EP Impurity D in pharmaceutical quality control contexts [6] [9].
Table 1: Molecular Identity of Simvastatin Dimer
Property | Value |
---|---|
CAS Number | 476305-24-5 |
Molecular Formula | C₅₀H₇₆O₁₀ |
Exact Mass | 836.5438 Da |
IUPAC Name | [(2R,4R)-2-[2-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-6-oxooxan-4-yl] (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
SMILES | CCC(C)(C)C(=O)O[C@H]1CC@@HC=C2C=CC@HC@H[C@@H]12 |
Dimerization occurs during industrial synthesis of simvastatin starting from lovastatin, particularly during lactonization steps under acidic conditions. The reaction proceeds via nucleophilic attack of the C1'' hydroxyl group of one simvastatin molecule on the C1' carbonyl carbon of a second simvastatin molecule’s open-chain hydroxy acid form. This ester linkage creates a chiral center at the newly formed ester bond (C1'-O), with specific (R) configuration confirmed through NOESY correlations [4] [8]. The dimer retains the original eight chiral centers of each monomer unit (16 total), imposing significant conformational constraints on the molecule’s folded structure [7].
Molecular dynamics simulations reveal that simvastatin dimer adopts a folded conformation in hydrophobic environments due to intramolecular van der Waals interactions between its decalin ring systems. This contrasts sharply with monomeric simvastatin’s extended conformation. The dimer’s increased lipophilicity (log P ≈ 9.8 vs. monomer’s 4.4) enhances its membrane penetration depth in model bilayers, as demonstrated by NOESY cross-peaks with SDS micelle alkyl chains [7]. This deeper insertion into lipid bilayers may alter its biological distribution compared to the monomer.
Table 2: Structural Dynamics Comparison
Parameter | Simvastatin Monomer | Simvastatin Dimer |
---|---|---|
Log P | 4.4 | ~9.8 |
Number of Chiral Centers | 8 | 16 |
Membrane Insertion Depth | Surface-associated | Hydrocarbon core |
Dominant Conformation | Extended | Folded |
The dimer exhibits extremely low water solubility (<0.01 mg/mL) but high solubility in aromatic hydrocarbons (toluene: 58 mg/mL), chlorinated solvents (dichloromethane: 112 mg/mL), and polar aprotic solvents (THF: 89 mg/mL). Stability studies show degradation <2% after 24 hours in toluene at 25°C, while protic solvents like methanol induce transesterification at the ester linkage, generating methyl simvastatin derivatives [8]. Crystallization from toluene/n-hexane (1:4 v/v) yields stable prismatic crystals suitable for X-ray analysis, though published structures remain limited [8].
Thermogravimetric analysis shows decomposition onset at 178°C (±3°C) under nitrogen. Primary degradation occurs via retro-esterification, cleaving the dimer into simvastatin lactone and simvastatin hydroxy acid (major pathway), followed by decarboxylation of the hydroxy acid to form a C22 hydrocarbon side chain derivative. Secondary pathways include dehydration of the hydroxyl groups to form α,β-unsaturated analogs [8].
Table 3: Thermal Degradation Products
Temperature Range | Primary Degradants | Secondary Degradants |
---|---|---|
178–200°C | Simvastatin lactone | Dehydrated simvastatin analogs |
Simvastatin hydroxy acid | ||
200–230°C | Decarboxylated simvastatin acid | Polycyclic lactone dimers |
¹H NMR (500 MHz, CDCl₃) displays diagnostic signals: δ 5.96 ppm (m, 2H, H-1''), 5.52 ppm (d, J=9.7 Hz, H-1'), 5.38 ppm (m, 4H, olefinic H-3/H-3''), and 2.82 ppm (t, J=7.1 Hz, H-2). The ¹³C NMR spectrum confirms the ester linkage with carbonyl resonances at δ 177.2 ppm (lactone C=O) and 173.8 ppm (dimer ester C=O). Critical NOESY correlations include H-1′/H-8a'' and H-2′/H-6'', proving the spatial proximity between monomers [7] [4].
HRMS (MALDI-Orbitrap) shows [M+Na]⁺ ion at m/z 859.5438 (Δ 1.2 ppm). Characteristic fragments include:
Table 4: Key Spectral Assignments
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 5.52 (d, J=9.7 Hz) | H-1' (ester linkage proton) |
¹³C NMR | δ 173.8 ppm | Dimer ester carbonyl |
HRMS (MS/MS) | m/z 199.1301 → 181.1194 | Decalin-ester fragment → dehydration |
MALDI-TOF | m/z 859.5438 [M+Na]⁺ | Sodium adduct of intact dimer |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7